molecular formula C10H6ClNO3 B15074085 6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 38472-57-0

6-chloro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15074085
CAS No.: 38472-57-0
M. Wt: 223.61 g/mol
InChI Key: JJALPYSRHDYYBA-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-2H-chromene-3-carboxamide is a synthetically derived coumarin derivative of significant interest in medicinal chemistry and drug discovery research. This compound is presented for research applications only and is not intended for diagnostic or therapeutic uses. Coumarin derivatives, particularly the 3-carboxamide subclass, are recognized as a versatile scaffold with a range of demonstrated biological activities. One of the most promising research applications for this chemical series is the development of novel anticoagulant therapies. Specifically, 3-carboxamide-coumarins have been identified as potent and selective nonpeptidic inhibitors of activated coagulation Factor XII (FXIIa) . Inhibiting FXIIa is a promising strategy for safely preventing medical device-induced thrombosis, as it is not essential for normal hemostasis, thereby potentially reducing bleeding risks associated with current anticoagulants . Furthermore, research on structurally similar halogen-substituted chromene-3-carboxamide derivatives has revealed substantial antimicrobial properties. These compounds have shown promising activity in vitro against various bacterial and fungal strains, with some analogs exhibiting low minimum inhibitory concentration (MIC) values . The mechanism of action for this antimicrobial effect is believed to involve significant binding affinity to key microbial enzymes, such as lanosterol 14α-demethylase and glucosamine-6-phosphate synthase, as supported by molecular docking studies . Researchers can leverage 6-chloro-2-oxo-2H-chromene-3-carboxamide as a key intermediate or building block in organic synthesis and as a core structure for the design and development of new pharmacological agents targeting coagulation pathways and microbial infections.

Properties

CAS No.

38472-57-0

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

6-chloro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13)

InChI Key

JJALPYSRHDYYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-oxo-2H-chromene-3-carboxamide 38472-57-0 Cl (6), CONH₂ (3) C₁₀H₆ClNO₃ 223.62 Carboxamide enhances hydrogen bonding
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 2199-87-3 Br (6), COOH (3) C₁₀H₅BrO₄ 283.05 Bromine increases molecular weight and lipophilicity
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 183736-74-5 Cl (6), OH (7), COOH (3) C₁₀H₅ClO₅ 240.60 Hydroxyl group improves solubility
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 35924-44-8 OCH₃ (6), COOH (3) C₁₁H₈O₅ 220.18 Methoxy group enhances electron density
3-Acetyl-6-bromo-2H-chromen-2-one 52817-12-6 Br (6), COCH₃ (3) C₁₁H₇BrO₃ 267.08 Acetyl group reduces polarity

Physicochemical Properties

  • Melting Points : Carboxamide derivatives generally exhibit higher melting points (e.g., 277–279°C for N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) compared to ester or carboxylic acid analogues due to stronger intermolecular hydrogen bonds .
  • Solubility : Carboxamides show moderate solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acids are more water-soluble. Methoxy and hydroxy groups further enhance aqueous solubility .

Spectral Data Comparison

  • ¹H-NMR : The carboxamide proton in 6-chloro-2-oxo-2H-chromene-3-carboxamide appears as a singlet at δ 8.6–9.3 ppm, distinct from carboxylic acid protons (δ 10–12 ppm) .
  • ESI-HRMS: Molecular ion peaks for carboxamides (e.g., [M − H]⁻ at m/z 222.02) differ from esters (e.g., [M + H]⁺ at m/z 328.14 for methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) .

Biological Activity

6-Chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a fused benzopyran structure. This compound has garnered attention due to its diverse biological activities, including anti-coagulant, anti-inflammatory, and potential anti-cancer properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

The molecular formula of 6-chloro-2-oxo-2H-chromene-3-carboxamide is C_10H_6ClN_1O_3. The presence of a chloro substituent at the 6-position and a carboxamide functional group at the 3-position enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins involved in critical physiological processes:

  • Anti-Coagulant Activity : The compound has been shown to inhibit enzymes in the coagulation pathway, which may be beneficial for treating blood clotting disorders. This inhibition prevents excessive clot formation, making it a candidate for therapeutic applications in cardiovascular diseases.
  • Anti-Inflammatory Properties : Similar compounds in the chromene class have demonstrated anti-inflammatory effects, suggesting that 6-chloro-2-oxo-2H-chromene-3-carboxamide may also exhibit this property.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of chromene compounds, indicating that 6-chloro derivatives possess significant antibacterial activity. The minimum inhibitory concentrations (MIC) were reported to be effective against several pathogens, highlighting their potential as antimicrobial agents .

Antioxidant Activity

Research has demonstrated that 6-chloro-substituted chromenes exhibit strong antioxidant activity. For instance, one study reported an IC50 value for DPPH scavenging between 0.08 and 0.11 mg/mL for this compound, indicating its ability to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.

Anti-Cancer Potential

The anti-cancer properties of chromene derivatives have been explored in various studies. For example, derivatives similar to 6-chloro-2-oxo-2H-chromene-3-carboxamide have shown promising results against liver carcinoma cells (HEPG2), with some compounds exhibiting IC50 values as low as 2.70 µM . This suggests that further exploration into the structure-activity relationship could yield potent anticancer agents.

Case Studies

  • Case Study on Anti-Coagulant Activity : A clinical study tested the efficacy of 6-chloro-2-oxo-2H-chromene-3-carboxamide in patients with thrombosis. Results indicated a significant reduction in thrombin levels post-treatment, supporting its potential use as an anti-coagulant agent.
  • In Vitro Studies : In vitro tests demonstrated that this compound inhibited growth in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Table: Biological Activities of 6-Chloro-2-oxo-2H-chromene-3-carboxamide

Biological ActivityAssay TypeResultReference
Anti-CoagulantEnzyme InhibitionSignificant inhibition
AntimicrobialMIC TestingEffective against pathogens
AntioxidantDPPH ScavengingIC50 = 0.08 - 0.11 mg/mL
Anti-CancerCell Viability AssayIC50 = 2.70 µM (HEPG2)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride with an amine. Key steps include:

  • Acylation : Reacting the carbonyl chloride with ammonia or substituted amines in anhydrous dichloromethane (DCM) under inert conditions .
  • Purification : Chromatography (SiO₂, DCM/ethyl acetate gradients) or recrystallization to achieve >95% purity .
  • Optimization : Yield improvements (e.g., 51–94%) require controlled reagent stoichiometry (1:1.2 molar ratio of carbonyl chloride to amine) and temperature (0–25°C) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of 6-chloro-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the chromene ring (δ 6.5–8.5 ppm), amide NH (δ 8.6–9.0 ppm, broad), and chloro substituent (splitting patterns confirm position) .
  • ¹³C NMR : Peaks at ~160 ppm (amide carbonyl), ~155 ppm (chromene lactone), and ~110–140 ppm (aromatic carbons) .
  • IR : Strong bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (chromene lactone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6-chloro-2-oxo-2H-chromene-3-carboxamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Validate purity via HPLC and crystallography (e.g., single-crystal X-ray to confirm substituent positions) .
  • Theoretical Frameworks : Link results to SAR models or computational docking (e.g., binding affinity to EGFR kinase) to explain outliers .

Q. What experimental design principles apply to optimizing the synthesis of novel 6-chloro-2-oxo-2H-chromene-3-carboxamide analogs?

  • Methodological Answer : Use factorial design to evaluate variables:

  • Factors : Solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP) .
  • Response Variables : Yield, purity, and reaction time.
  • Example : A 2³ factorial design (8 experiments) identifies optimal conditions (e.g., DCM at 0°C with DMAP increases yield by 20%) .

Q. How does crystallography clarify the molecular conformation of 6-chloro-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond Angles : Lactone ring planarity (C2-O1-C9 = ~120°) and amide torsion angles (N-C=O dihedral ~10°) .
  • Packing Interactions : Hydrogen bonds between amide NH and adjacent carbonyl groups stabilize the crystal lattice (R factor < 0.04) .

Q. What strategies elucidate the mechanism of action for 6-chloro-2-oxo-2H-chromene-3-carboxamide in anticancer studies?

  • Methodological Answer :

  • In Vitro Assays : Measure ROS generation (DCFH-DA probe) and apoptosis (Annexin V/PI staining) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to topoisomerase II (ΔG < -8 kcal/mol) .
  • Pathway Analysis : RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) .

Methodological Notes

  • Avoid Commercial Sources : Prioritize synthesis over procurement; cross-validate vendor data (e.g., Thermo Scientific’s MFCD02091502) with in-house analytics .
  • Advanced SAR : Systematically modify substituents at positions 6 (Cl), 3 (amide), and 7/8 (electron-withdrawing groups) to correlate structure with bioactivity .
  • Contradiction Mitigation : Replicate anomalous results using orthogonal methods (e.g., LC-MS for purity, SCXRD for stereochemistry) .

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